molecular formula C17H13F3N2O3 B2678243 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034568-34-6

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2678243
CAS RN: 2034568-34-6
M. Wt: 350.297
InChI Key: QZRYABOPYBCVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (the bifuran, phenyl, and urea groups), followed by their combination. The trifluoromethyl group could be introduced using a variety of methods, including direct fluorination or via a trifluoromethylating reagent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bifuran, phenyl, and trifluoromethyl groups. The bifuran group might participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially influence the compound’s reactivity due to the strong electron-withdrawing effect of the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in the body if it’s used as a drug .

Scientific Research Applications

Understanding Metabolism in Pharmacological Studies

A key area of research involving compounds similar to 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea focuses on understanding their metabolism within biological systems. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent soluble epoxide hydrolase (sEH) inhibitor studied for its effects on inflammation, hypertension, neuropathic pain, and neurodegeneration. Through in vitro and in vivo studies, researchers have identified specific metabolites of TPPU, contributing to the comprehensive understanding of its pharmacokinetics and pharmacodynamics. This research highlights the importance of understanding the metabolic pathways and species differences in metabolite formation, facilitating the potential clinical development of sEH inhibitors (Wan et al., 2019).

Exploring Anion Receptor Chemistry

Research on urea-based compounds also extends into the field of anion receptor chemistry. Studies have demonstrated that certain urea derivatives can form complexes with anions, behaving as receptors in aprotic media. This is exemplified by the investigation of 1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea (1) and its complex formation with copper(I), showcasing its potential as an anion receptor. Such findings open avenues for the development of novel anion recognition systems, which are crucial in various scientific and technological applications, including sensors and separation processes (Amendola et al., 2006).

Synthesis and Bioactivity in Medicinal Chemistry

The synthesis and biological evaluation of urea derivatives represent a significant area of interest in medicinal chemistry. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and its screening against various pathogens like Escherichia coli and Staphylococcus aureus highlight the potential of urea derivatives as precursors for novel drug development. Such compounds exhibit broad-spectrum activity, suggesting their utility in combating bacterial infections and contributing to the search for new antimicrobial agents (Donlawson et al., 2020).

properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(25-12)11-7-8-24-10-11/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYABOPYBCVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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